Product packaging for 3-Amino-1-methyl-1H-pyrrole-2-carboxamide(Cat. No.:)

3-Amino-1-methyl-1H-pyrrole-2-carboxamide

Cat. No.: B11785853
M. Wt: 139.16 g/mol
InChI Key: YAZKZPZZIWXGTQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

Significance of Pyrrole (B145914) Heterocycles in Academic Research

The pyrrole ring is a fundamental structural motif in a vast number of biologically active molecules and natural products, making it a subject of intense academic and industrial research. nih.govekb.eg Pyrrole is a key component of essential life molecules such as heme (a component of hemoglobin), chlorophyll, and vitamin B12. ekb.eg This prevalence in nature has inspired medicinal chemists to explore pyrrole derivatives for a wide range of therapeutic applications. nih.gov

Pyrrole-containing compounds have demonstrated a broad spectrum of biological activities, including:

Antimicrobial nih.gov

Antiviral nih.govekb.eg

Anticancer nih.govnih.gov

Anti-inflammatory ekb.eg

Antidiabetic nih.gov

The versatility of the pyrrole scaffold allows for extensive chemical modification, enabling researchers to fine-tune the pharmacological properties of new molecules. scitechnol.com Its ability to serve as a pharmacophore—the essential part of a molecule responsible for its biological activity—has cemented its role as a privileged structure in drug discovery. nih.govnih.gov

Overview of Pyrrole-2-carboxamide Scaffolds in Chemical Biology and Medicinal Chemistry

The pyrrole-2-carboxamide scaffold, which is a central feature of 3-Amino-1-methyl-1H-pyrrole-2-carboxamide, is a particularly important pharmacophore in medicinal chemistry. mdpi.com This structural unit is found in numerous natural products and synthetic compounds that exhibit significant biological effects. mdpi.comresearchgate.net

One of the notable areas of research for pyrrole-2-carboxamide derivatives is in the development of antibacterial agents. researchgate.netresearchgate.net For instance, certain derivatives have been designed and synthesized as inhibitors of Mycobacterial Membrane Protein Large 3 (MmpL3), a critical protein in Mycobacterium tuberculosis. nih.govacs.org These studies have shown that modifications to the pyrrole-2-carboxamide core can lead to potent anti-tuberculosis activity. nih.gov Structure-activity relationship (SAR) studies on these scaffolds have revealed that substituents on the pyrrole ring and the carboxamide nitrogen are crucial for their inhibitory potency. nih.gov

Furthermore, the pyrrole-2-carboxamide moiety is a core skeleton in molecules with a wide array of biological functions, including:

Antifungal activity

Antitumor properties

DNA binding

Enzyme inhibition researchgate.net

The development of synthetic methodologies to create diverse libraries of pyrrole-2-carboxamide derivatives remains an active area of research, aiming to explore their full potential as therapeutic agents. researchgate.netnih.gov

Structure

2D Structure

Chemical Structure Depiction
molecular formula C6H9N3O B11785853 3-Amino-1-methyl-1H-pyrrole-2-carboxamide

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

3-amino-1-methylpyrrole-2-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H9N3O/c1-9-3-2-4(7)5(9)6(8)10/h2-3H,7H2,1H3,(H2,8,10)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YAZKZPZZIWXGTQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=CC(=C1C(=O)N)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H9N3O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

139.16 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthetic Methodologies for 3 Amino 1 Methyl 1h Pyrrole 2 Carboxamide and Its Derivatives

Established Synthetic Pathways to Pyrrole-2-carboxamide Core Structures

The construction of the pyrrole (B145914) ring is a foundational step in the synthesis of pyrrole-2-carboxamide derivatives. A variety of classical and modern synthetic reactions have been developed to efficiently generate this heterocyclic core.

Cyclization reactions are among the most common methods for forming pyrrole rings from acyclic precursors. numberanalytics.com These methods often involve the formation of carbon-nitrogen bonds to close the ring. Several named reactions are cornerstones of pyrrole synthesis.

The Paal-Knorr Synthesis involves the condensation of a 1,4-dicarbonyl compound with ammonia (B1221849) or a primary amine to yield a substituted pyrrole. organic-chemistry.orgwikipedia.org The reaction can be performed under neutral or weakly acidic conditions, and the addition of a weak acid like acetic acid can accelerate it. organic-chemistry.org

The Hantzsch Pyrrole Synthesis is another classical method that produces substituted pyrroles from the reaction of β-ketoesters with ammonia or primary amines and α-haloketones. wikipedia.orgpharmaguideline.com

The Knorr Pyrrole Synthesis is a widely utilized method that involves the condensation of an α-amino ketone with a compound containing an activated methylene (B1212753) group (e.g., a β-ketoester). pharmaguideline.comwikipedia.org This method was famously used to prepare "Knorr's Pyrrole," diethyl 3,5-dimethylpyrrole-2,4-dicarboxylate. wikipedia.org

The Barton-Zard Synthesis involves the reaction of an isocyanoacetate with a nitroalkene, which undergoes a 1,4-addition followed by cyclization and elimination of the nitro group to form the pyrrole ring. wikipedia.orgpharmaguideline.com

The Van Leusen Reaction produces pyrroles from the reaction of tosylmethyl isocyanide (TosMIC) with an enone in the presence of a base. wikipedia.org This [3+2] cycloaddition is a versatile method for creating a variety of substituted pyrroles. nih.gov

Below is a summary of these key cyclization reactions.

Reaction NameKey ReactantsDescription
Paal-Knorr Synthesis1,4-dicarbonyl compound, ammonia/primary amineA straightforward condensation reaction to form the pyrrole ring. organic-chemistry.orgwikipedia.org
Hantzsch Synthesisβ-ketoester, α-haloketone, ammonia/primary amineA three-component reaction leading to substituted pyrroles. wikipedia.orgpharmaguideline.com
Knorr Synthesisα-amino ketone, β-dicarbonyl compoundCondensation reaction that is highly effective for synthesizing a range of pyrrole derivatives. pharmaguideline.comwikipedia.org
Barton-Zard SynthesisIsocyanoacetate, nitroalkeneInvolves addition, cyclization, and elimination steps to yield the pyrrole product. wikipedia.org
Van Leusen ReactionTosylmethyl isocyanide (TosMIC), enoneA [3+2] cycloaddition approach to pyrrole synthesis. wikipedia.orgnih.gov

Condensation reactions are central to many classical pyrrole syntheses, where two or more molecules combine with the loss of a small molecule, such as water or ammonia. The Paal-Knorr and Knorr syntheses are prime examples of condensation methodologies. organic-chemistry.orgpharmaguideline.com In the Paal-Knorr reaction, the key step is the condensation between the amine and the two carbonyl groups of the 1,4-dicarbonyl compound, leading to cyclization and dehydration. organic-chemistry.org Similarly, the Knorr synthesis relies on the initial condensation between the α-amino ketone and the β-ketoester. wikipedia.org The Rothemund condensation, which involves the reaction of pyrrole with an aldehyde, is another example of this reaction type, though it is primarily used for synthesizing porphyrins. quora.com

Multi-component reactions (MCRs), where three or more reactants combine in a single pot to form a product that contains portions of all reactants, offer an efficient and atom-economical approach to complex molecules like pyrrole carboxamides. bohrium.comorientjchem.org MCRs provide an attractive route to pyrrole derivatives, which are significant in medicinal chemistry and materials science. rsc.orgrsc.org Various MCR strategies have been developed for pyrrole synthesis, including those based on the condensation of 1,3-dicarbonyl compounds, the use of isonitriles, and reactions involving nitroalkanes. bohrium.com For instance, a one-pot, three-component reaction of a primary amine, an alkyl propiolate, and diethyl oxalate (B1200264) in water can produce polysubstituted pyrrole derivatives. orientjchem.org These methods allow for the rapid assembly of complex pyrrole scaffolds from simple starting materials. nih.gov

Targeted Synthesis of 3-Amino-1-methyl-1H-pyrrole-2-carboxamide

The synthesis of the specifically substituted this compound requires careful strategic planning to install the functional groups at the correct positions on the pyrrole ring.

Directly introducing an amino group at the C3 position of a pre-formed pyrrole ring can be challenging due to the high reactivity of the pyrrole ring towards electrophiles, which typically favors substitution at the C2 position. numberanalytics.comnumberanalytics.com Therefore, indirect methods are often employed.

A common and effective strategy involves the introduction of a nitro group, which can later be reduced to an amino group. The nitration of pyrrole can be achieved using reagents like nitric acid in acetic anhydride. numberanalytics.com To direct the substitution to the C3 position, the pyrrole nitrogen is often protected with a sterically bulky group, such as a triisopropylsilyl group. This protection blocks the more reactive C2 and C5 positions, forcing electrophilic substitution to occur at C3. nih.gov Following the successful nitration at the C3 position, the nitro group can be readily reduced to the desired 3-amino group using various reducing agents, such as zinc dust in acetic acid or catalytic hydrogenation.

Alternatively, some synthetic routes build the pyrrole ring with the amino or a precursor group already in place. For example, a novel strategy for constructing functionalized 2-amino-3-cyano pyrroles has been developed involving a copper-catalyzed reaction between terminal alkynes and sulfonyl azides, which generates reactive ketenimine intermediates that are then intercepted to form the pyrrole ring. rsc.org

The introduction of the methyl group at the N1 position of the pyrrole ring is typically achieved through N-alkylation. This reaction involves deprotonating the pyrrole nitrogen with a base to form the pyrrolyl anion, which then acts as a nucleophile to attack an alkylating agent. pharmaguideline.com

A variety of conditions can be employed for this transformation. A common method involves using a base such as potassium hydroxide (B78521) (KOH) or sodium hydride (NaH) in a polar aprotic solvent like dimethylformamide (DMF) or dimethyl sulfoxide (B87167) (DMSO), followed by the addition of a methylating agent like methyl iodide (CH₃I). semanticscholar.orgnih.gov Phase transfer catalysis (PTC) provides an alternative, efficient method for N-alkylation, often using alkyl halides in a two-phase system with a catalyst like a quaternary ammonium (B1175870) salt or polyethylene (B3416737) glycols. tandfonline.comcdnsciencepub.comoup.com The choice of reaction conditions can influence the ratio of N- to C-alkylation, although N-alkylation is generally favored for pyrrole rings with electron-withdrawing substituents. pharmaguideline.com

The table below summarizes common conditions for the N-methylation of pyrroles.

BaseMethylating AgentSolvent/ConditionsReference
Potassium Hydroxide (KOH)Methyl Iodide (CH₃I)Dimethylformamide (DMF) nih.gov
Potassium Hydroxide (KOH)Alkyl HalidesDimethyl Sulfoxide (DMSO) semanticscholar.org
Potassium Carbonate (K₂CO₃)Alkyl HalidesDimethylformamide (DMF) organic-chemistry.org
Potassium Hydroxide (KOH)Alkyl HalidesPhase Transfer Catalysis (e.g., with Polyethylene Glycols) oup.com

Formation of the Carboxamide Functionality at Position 2

The introduction of a carboxamide group at the C2 position of the pyrrole ring is a critical step in the synthesis of the target compound and its derivatives. This transformation can be achieved through several established methods, typically involving the activation of a carboxylic acid precursor or the direct amidation of a suitable derivative.

One common approach begins with a pyrrole-2-carboxylic acid. This starting material can be activated using various coupling agents to facilitate amide bond formation with an appropriate amine. Standard peptide coupling reagents such as 1,1'-carbonyldiimidazole (B1668759) (CDI) have been effectively used. In this method, the carboxylic acid reacts with CDI to form an activated acylimidazolide intermediate. This intermediate then readily reacts with an amine under mild conditions to yield the desired carboxamide. nih.gov

Alternatively, the pyrrole-2-carboxylic acid can be converted to a more reactive species, such as an acid chloride. However, a more common and milder alternative involves the use of 2-(trichloroacetyl)pyrroles as acid chloride surrogates. These compounds react smoothly with amines, with the trichloromethyl group acting as a good leaving group, to form the amide bond. rsc.org

Another versatile method is the use of Weinreb amides (N-methoxy-N-methyl amides). For instance, a Barton-Zard pyrrole synthesis can yield N-methoxy-N-methyl pyrrole-2-carboxamides, which can then be converted to other functionalities or used in subsequent reactions. nih.gov

A non-traditional approach involves the oxidative amidation of pyrrole-2-carboxaldehyde. This method can utilize formamides or amines in the presence of a catalytic amount of nBu4NI and tert-butyl hydroperoxide (TBHP) as an oxidant, proceeding through a pyrrole acyl radical intermediate. rsc.org This offers a direct route from an aldehyde to a carboxamide.

Advanced Synthetic Techniques and Optimization

Modern synthetic chemistry offers a range of advanced techniques to improve the efficiency, selectivity, and environmental footprint of synthetic processes. These methods are particularly valuable in the synthesis of complex heterocyclic molecules like this compound.

Microwave-Assisted Synthesis in Pyrrole Chemistry

Microwave-assisted organic synthesis (MAOS) has emerged as a powerful tool in heterocyclic chemistry, offering significant advantages over conventional heating methods. mdpi.com These advantages include dramatically reduced reaction times, often from hours to minutes, and frequently higher product yields. mdpi.compensoft.net The uniform and rapid heating provided by microwave irradiation can minimize the formation of side products and thermal decomposition, which is particularly beneficial for sensitive pyrrole compounds. nih.gov

In the context of pyrrole-2-carboxamide synthesis, microwave irradiation has been successfully applied to key reactions. For instance, the Paal-Knorr cyclization, a fundamental method for constructing the pyrrole ring, is significantly accelerated under microwave conditions. nih.gov Studies have shown that microwave-assisted Paal-Knorr reactions can be 3 to 5 times faster than their conventionally heated counterparts and often result in higher yields. nih.gov Microwave heating has also been effectively used in amidation reactions, facilitating the formation of the carboxamide bond. nih.gov For example, the aminolysis of esters to form amides can be efficiently carried out using microwave irradiation, significantly shortening the required reaction time. nih.gov

The table below summarizes a comparison of conventional and microwave-assisted synthesis for a hydrazide, illustrating the typical enhancements seen with MAOS. mdpi.com

CompoundMethodReaction TimeYield (%)
vh0 Conventional96 h55
vh0 Microwave1 h87

This table demonstrates the significant reduction in reaction time and increase in yield achieved with microwave-assisted synthesis for a pyrrole-based hydrazide.

Solution-Phase and Solid-Phase Synthesis Approaches for Pyrrole Carboxamides

Both solution-phase and solid-phase synthesis strategies have been employed for the preparation of pyrrole carboxamide libraries. Solution-phase synthesis remains a cornerstone of organic chemistry, offering flexibility in reaction conditions and scale. The synthesis of a discovery library of 178 tricyclic pyrrole-2-carboxamides was accomplished using a multi-step solution-phase approach, which included a microwave-assisted Paal-Knorr reaction as a key step. nih.gov This approach allows for the synthesis of adequate quantities of each compound for biological evaluation. nih.gov

Solid-phase synthesis (SPS) offers distinct advantages for the rapid generation of large libraries of compounds, as it simplifies the purification process by allowing for the easy removal of excess reagents and by-products through simple filtration and washing. caltech.edu An efficient solid-phase methodology has been developed for the synthesis of polyamides containing imidazole (B134444) and pyrrole amino acids. caltech.edu This methodology involves the use of appropriately protected monomer building blocks, optimized protocols for amide bond formation on a solid support, methods for monitoring reaction progress, and a stable resin linkage that can be cleaved in high yield upon completion of the synthesis. caltech.edu While not specifically detailed for this compound, these principles are directly applicable to the solid-phase synthesis of its derivatives.

Chemo- and Regioselectivity in Synthesis

The synthesis of a polysubstituted pyrrole like this compound presents significant challenges in terms of chemo- and regioselectivity. The pyrrole ring is electron-rich and susceptible to electrophilic substitution, with a preference for the C2 and C5 positions. The presence of multiple functional groups necessitates careful planning to ensure that reactions occur at the desired position without affecting other parts of the molecule.

For the target compound, key selective transformations include:

N-methylation: The methylation of the pyrrole nitrogen must be achieved without affecting the amino group at C3. This can be challenging as both are nucleophilic centers. The use of a suitable protecting group for the C3-amino functionality would likely be required prior to N-methylation. The choice of base and methylating agent can also influence the regioselectivity of the reaction. nih.gov

Introduction of the 3-amino group: A plausible route involves the synthesis of a 3-nitropyrrole (B1211435) precursor, followed by reduction to the 3-amino group. The regioselective nitration of a pyrrole-2-carboxylate can be directed by the existing substituent. Alternatively, methods like the Thorpe-Ziegler cyclization of enaminonitriles can provide a direct route to 3-aminopyrrole derivatives. semanticscholar.orgresearchgate.net

Formation of the 2-carboxamide (B11827560): The amidation at C2 must be performed chemoselectively in the presence of the C3-amino group. Again, protection of the amino group is a likely strategy to prevent its participation in the amidation reaction.

The interplay of electronic and steric effects of the substituents governs the reactivity and selectivity of each synthetic step. For example, the electron-withdrawing nature of the carboxamide group at C2 would deactivate the pyrrole ring towards further electrophilic substitution and direct incoming electrophiles to the C4 position.

Yield Optimization and Purification Strategies

Optimizing reaction yields and developing effective purification strategies are crucial for the efficient synthesis of this compound.

Yield Optimization: Several factors can be manipulated to optimize the yield of each synthetic step. numberanalytics.com

Reaction Conditions: Careful control of temperature, reaction time, and solvent can significantly impact the outcome. numberanalytics.com As noted, microwave-assisted synthesis can often lead to higher yields by reducing reaction times and minimizing thermal degradation. nih.gov

Catalyst Selection: The choice of catalyst can greatly affect the efficiency and selectivity of a reaction. For instance, in the Paal-Knorr synthesis of pyrroles, various catalysts have been explored to improve yields and shorten reaction times. pensoft.net

Starting Materials: The selection of appropriate and high-purity starting materials is fundamental to achieving high yields of the final product. numberanalytics.com

The table below shows the effect of different catalysts on the yield of a Paal-Knorr condensation.

CatalystSolventTemperature (°C)TimeYield (%)
NoneWater150-81-99
Nano-organocatalystWater14020 minHigh
Mn(NO₃)₂·4H₂OEthanol13010 min83

This table illustrates how the choice of catalyst and reaction conditions can be optimized to achieve high yields in pyrrole synthesis. pensoft.net

Purification Strategies: The purification of the final compound and synthetic intermediates is essential to obtain a product of high purity. Given the polar nature of this compound, imparted by the amino and carboxamide groups, specific purification techniques are required.

Crystallization: If the compound is a stable solid, crystallization from a suitable solvent or solvent mixture is often the most effective method for achieving high purity on a large scale.

Chromatography: Column chromatography is a widely used technique for the purification of pyrrole derivatives. Normal-phase silica (B1680970) gel chromatography with a polar eluent system (e.g., mixtures of ethyl acetate (B1210297) and hexanes, or dichloromethane (B109758) and methanol) is common. For highly polar compounds, reverse-phase chromatography may be more suitable. Automated parallel chromatography systems can be used to efficiently purify libraries of compounds. nih.gov

Distillation: For crude pyrrole precursors that are liquids, distillation under reduced pressure can be an effective purification method. Treating the crude pyrrole with an acid or an activated carboxylic acid derivative prior to distillation can help to remove impurities such as water and pyrrolidine. google.com

Chemical Reactivity and Derivatization Strategies of 3 Amino 1 Methyl 1h Pyrrole 2 Carboxamide

Reactivity of the Pyrrole (B145914) Ring System

Electrophilic Aromatic Substitution Reactions

Electrophilic aromatic substitution (SEAr) is a characteristic reaction of aromatic compounds where an electrophile replaces an atom, typically hydrogen, on the aromatic ring. wikipedia.org For pyrroles, this reaction is facile and generally occurs at the C2 or C5 positions (α-positions) due to superior stabilization of the cationic intermediate (the arenium ion) through resonance. pearson.com

In the case of 3-Amino-1-methyl-1H-pyrrole-2-carboxamide, positions C2 and C3 are already substituted. The remaining sites for substitution are C4 and C5. The outcome of an electrophilic attack is determined by the directing effects of the existing substituents. The 3-amino group is a strong ortho-, para-director, strongly activating the C4 (ortho) and C5 (para, relative to the C2-C3 bond axis) positions. The 2-carboxamide (B11827560) group is a meta-director, deactivating the ring. The powerful activating and directing effect of the amino group is expected to dominate, making the C4 position the most probable site for electrophilic attack.

Table 1: Predicted Products of Electrophilic Aromatic Substitution Reactions

Reaction TypeReagentsPredicted Major Product
HalogenationBr2 in acetic acid3-Amino-4-bromo-1-methyl-1H-pyrrole-2-carboxamide
NitrationHNO3/H2SO4 (mild conditions)3-Amino-1-methyl-4-nitro-1H-pyrrole-2-carboxamide
Friedel-Crafts AcylationCH3COCl, AlCl34-Acetyl-3-amino-1-methyl-1H-pyrrole-2-carboxamide

Nucleophilic Reactions on the Pyrrole Nucleus

Due to their electron-rich nature, pyrrole rings are generally poor substrates for nucleophilic aromatic substitution. Such reactions typically require a ring system that is electron-deficient, often achieved by the presence of strong electron-withdrawing groups, as well as a good leaving group (such as a halide).

For this compound, the ring is highly activated by the amino group, making it inherently unreactive towards nucleophiles. While the 2-carboxamide group is electron-withdrawing, its effect is likely insufficient to overcome the powerful donating effect of the amino group. Therefore, nucleophilic substitution on the unsubstituted parent molecule is not a feasible reaction pathway. However, should a derivative containing a suitable leaving group at the C4 or C5 position be synthesized (for example, via an electrophilic halogenation reaction), a nucleophilic substitution reaction could potentially be carried out under forcing conditions.

Transformations Involving the 3-Amino Group

The exocyclic 3-amino group is a key functional handle for derivatization. Its nucleophilic character allows for a variety of chemical transformations, enabling the synthesis of diverse analogues for biological screening.

Acylation Reactions

The lone pair of electrons on the nitrogen atom of the 3-amino group makes it nucleophilic, allowing it to readily react with various acylating agents to form stable amide derivatives. This common transformation involves the attack of the amine on the electrophilic carbonyl carbon of an acyl chloride or anhydride. rsc.org Such reactions are fundamental in medicinal chemistry for modifying the properties of a lead compound. For instance, the acylation of a related 2-amino-pyrrole scaffold has been used to generate potent inhibitors of metallo-β-lactamases. acs.org

Table 2: Examples of N-Acylation Products

Acylating AgentProduct Name
Acetyl Chloride (CH3COCl)3-(Acetylamino)-1-methyl-1H-pyrrole-2-carboxamide
Benzoyl Chloride (C6H5COCl)3-(Benzoylamino)-1-methyl-1H-pyrrole-2-carboxamide
Acetic Anhydride ((CH3CO)2O)3-(Acetylamino)-1-methyl-1H-pyrrole-2-carboxamide

Alkylation Reactions

Similar to acylation, the 3-amino group can be alkylated by reaction with electrophiles such as alkyl halides. monash.edu This reaction proceeds via nucleophilic attack of the amine on the alkylating agent. Depending on the stoichiometry and reaction conditions, this can lead to the formation of secondary amines (mono-alkylation), tertiary amines (di-alkylation), or even quaternary ammonium (B1175870) salts. N-alkylation is a common strategy in drug design to increase lipophilicity, which can improve membrane permeability and bioavailability. monash.edu

Table 3: Examples of N-Alkylation Products

Alkylating AgentPredicted Major Product (Mono-alkylation)
Methyl Iodide (CH3I)1-Methyl-3-(methylamino)-1H-pyrrole-2-carboxamide
Ethyl Bromide (CH3CH2Br)3-(Ethylamino)-1-methyl-1H-pyrrole-2-carboxamide
Benzyl Chloride (C6H5CH2Cl)3-(Benzylamino)-1-methyl-1H-pyrrole-2-carboxamide

Derivatization for Modulating Biological Activity

The chemical transformations of the 3-amino group and the pyrrole ring are central to structure-activity relationship (SAR) studies, which aim to optimize the biological activity of a compound. Pyrrole-2-carboxamide derivatives have been investigated for a wide range of biological activities, including anti-tuberculosis, antibacterial, and receptor modulation effects. nih.govjocpr.comacs.org

Research has shown that modifications to the pyrrole-carboxamide scaffold can profoundly impact potency and selectivity. For example, in a study on inhibitors of the mycobacterial membrane protein MmpL3, attaching bulky substituents to the carboxamide and electron-withdrawing groups to the pyrrole ring greatly improved anti-tuberculosis activity. nih.gov Another study on 2-phenyl-1H-pyrrole-3-carboxamide derivatives found that introducing an alicyclic amine in the carboxamide fragment was crucial for activity as 5-HT6 receptor inverse agonists. acs.org These examples underscore the importance of derivatization strategies, including acylation and alkylation of amino groups, in fine-tuning the pharmacological profile of pyrrole-based compounds.

Table 4: Examples of Derivatization and Impact on Biological Activity in Related Scaffolds

ScaffoldModificationBiological Target/ActivityObserved EffectReference
Pyrrole-2-carboxamideAttaching bulky substituents to the carboxamide nitrogenAnti-tuberculosis (MmpL3 inhibition)Greatly improved anti-TB activity nih.gov
2-Amino-1-benzyl-4,5-diphenyl-1H-pyrrole-3-carbonitrileAcylation of the 2-amino group with specific acyl chloridesMetallo-β-lactamase (IMP-1) inhibitionDiscovery of potent N-acylamide inhibitors acs.org
2-Phenyl-1H-pyrrole-3-carboxamideIntroduction of an alicyclic amine in the 3-carboxamide fragment5-HT6 Receptor inverse agonismProvided a positively ionizable atom essential for activity acs.org

Modifications of the Carboxamide Moiety

The carboxamide moiety of this compound is a key site for chemical modification, allowing for the generation of diverse analogs. Transformations of the amide bond and substitution at the amide nitrogen are critical strategies in the derivatization of this scaffold.

Amide Bond Transformations (e.g., Hydrolysis, Reduction)

Transformations of the amide bond, such as hydrolysis and reduction, can significantly alter the chemical properties of the molecule.

Reduction: The reduction of the carboxamide to an amine is a fundamental transformation that can introduce a flexible linker and alter the hydrogen bonding capabilities of the molecule. A powerful reducing agent such as lithium aluminum hydride (LiAlH₄) is typically required for this conversion. masterorganicchemistry.comucalgary.camasterorganicchemistry.comlibretexts.org The reaction generally proceeds by nucleophilic addition of a hydride to the carbonyl carbon, followed by elimination of an oxygen-metal complex to form an iminium ion intermediate, which is then further reduced to the amine. ucalgary.ca This method is effective for primary, secondary, and tertiary amides. masterorganicchemistry.com

Table 1: General Conditions for Amide Bond Transformations

TransformationReagents and ConditionsProduct
HydrolysisAcidic (e.g., H₂SO₄) or Alkaline (e.g., NaOH)3-Amino-1-methyl-1H-pyrrole-2-carboxylic acid
Reduction1. LiAlH₄, THF/Ether2. H₂O workup(3-Amino-1-methyl-1H-pyrrol-2-yl)methanamine

N-Substitution of the Amide Nitrogen

N-substitution of the carboxamide nitrogen is a widely employed strategy to explore the chemical space around the pyrrole core. This modification directly impacts the steric and electronic properties of the molecule, which can be crucial for biological activity.

Various methods are available for the N-alkylation of amides. A common approach involves the deprotonation of the amide N-H with a suitable base, followed by reaction with an alkylating agent. researchgate.net Strong bases like sodium hydride (NaH) in an aprotic solvent such as dimethylformamide (DMF) are often effective for this purpose. researchgate.net Phase transfer catalysis has also been utilized for the N-alkylation of aromatic carboxamides, offering a method that can be performed without a solvent. tandfonline.com The choice of base and reaction conditions is critical to avoid potential side reactions, such as O-alkylation. researchgate.net

Derivatization for Structure-Activity Relationship (SAR) Studies

Derivatization of this compound and its analogs is a cornerstone of structure-activity relationship (SAR) studies, aiming to optimize their biological profiles for various therapeutic targets. Modifications at the carboxamide moiety, as well as other positions on the pyrrole ring, have been shown to significantly influence activity.

In the context of developing inhibitors for Mycobacterium tuberculosis, SAR studies on pyrrole-2-carboxamide derivatives have revealed key structural requirements for potent activity. For instance, the attachment of bulky substituents to the carboxamide nitrogen was found to greatly improve anti-TB activity. nih.gov Furthermore, substitution on the amide nitrogen has been shown to be critical for activity, with the replacement of the amide hydrogen with a methyl group leading to a significant reduction or complete loss of activity in some series of pyrrole-2-carboxamide-based MmpL3 inhibitors. nih.gov

Similarly, in the development of novel anticancer agents, a series of N-substituted 3-aminopyrazine-2-carboxamides were synthesized and evaluated. nih.gov The nature of the substituent on the carboxamide nitrogen (benzyl, alkyl, or phenyl) had a pronounced effect on the antimicrobial and cytotoxic profiles. nih.gov For example, among alkyl derivatives, an increase in the carbon chain length led to increased antimycobacterial and antibacterial activity. nih.gov

The synthesis of libraries of N-aryl-dihydropyrido[1,2-a]pyrrolo[2,3-d]pyrimidine-2-carboxamides as potential COVID-19 inhibitors further underscores the importance of modifying the carboxamide group in SAR studies. rsc.org These studies highlight that the carboxamide functionality is a versatile handle for introducing a variety of substituents to probe interactions with biological targets.

Table 2: Summary of SAR Findings for Related Pyrrole-2-Carboxamide Derivatives

Target/ApplicationPosition of ModificationEffect of DerivatizationReference
Anti-Tuberculosis (MmpL3 inhibitors)Carboxamide NitrogenAttaching bulky substituents improved activity. N-methylation reduced or abolished activity. nih.gov
Anticancer/AntimicrobialCarboxamide NitrogenNature of N-substituent (benzyl, alkyl, phenyl) influenced activity. Increased alkyl chain length enhanced antibacterial activity. nih.gov
Anticancer (Melanoma)Carboxamide NitrogenN-((3-chlorophenyl)methyl) substitution was part of the lead structure. nih.gov
COVID-19 Inhibitors (Mpro)Carboxamide NitrogenN-aryl substitution was explored for antiviral activity. rsc.org

Advanced Spectroscopic Characterization and Structural Elucidation of 3 Amino 1 Methyl 1h Pyrrole 2 Carboxamide Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy stands as a cornerstone technique for determining the structure of organic molecules in solution. By probing the magnetic properties of atomic nuclei, NMR provides detailed information about the chemical environment, connectivity, and spatial arrangement of atoms within a molecule. For derivatives of 3-Amino-1-methyl-1H-pyrrole-2-carboxamide, a combination of one-dimensional and two-dimensional NMR experiments is employed to assemble a complete structural picture.

Proton (¹H) NMR spectroscopy is instrumental in identifying the number and type of hydrogen atoms in a molecule. The chemical shift (δ) of each proton signal provides insight into its electronic environment, while the multiplicity (splitting pattern) reveals the number of neighboring protons, and the coupling constant (J) quantifies the interaction between them.

In a representative derivative, N-((4,6-Dimethyl-2-oxo-1,2-dihydropyridin-3-yl)methyl)-2,5-dimethyl-1H-pyrrole-3-carboxamide, the ¹H NMR spectrum, recorded in DMSO-d₆, would be expected to show distinct signals for each proton. For instance, the protons on the pyrrole (B145914) ring would appear in the aromatic region, with their specific chemical shifts influenced by the electron-donating and electron-withdrawing nature of the substituents. The methyl groups would appear as sharp singlets in the upfield region. The amide N-H proton would typically present as a broad singlet, and the protons of the carboxamide substituent would have characteristic shifts and multiplicities based on their connectivity.

Table 1: Representative ¹H NMR Data for a Pyrrole Carboxamide Derivative (Data presented is for a related structural analog and serves for illustrative purposes.)

Proton AssignmentChemical Shift (δ, ppm)MultiplicityCoupling Constant (J, Hz)
Pyrrole Ring H6.16s-
N-CH₃3.98s-
Pyrrole-CH₃2.30s-
Pyrrole-CH₃2.22s-

Note: 's' denotes a singlet.

Carbon-13 (¹³C) NMR spectroscopy complements ¹H NMR by providing a map of the carbon framework of a molecule. Each unique carbon atom in the structure gives rise to a distinct signal, with its chemical shift being indicative of its hybridization and the nature of the atoms attached to it.

For a derivative of this compound, the ¹³C NMR spectrum would reveal signals for the carbonyl carbon of the carboxamide group at the downfield end of the spectrum (typically around 160-170 ppm). The sp²-hybridized carbons of the pyrrole ring would resonate in the aromatic region (approximately 100-140 ppm), while the sp³-hybridized carbons of the methyl groups would appear in the upfield region (around 10-40 ppm).

Table 2: Representative ¹³C NMR Data for a Pyrrole Carboxamide Derivative (Data presented is for a related structural analog and serves for illustrative purposes.)

Carbon AssignmentChemical Shift (δ, ppm)
C=O (Carboxamide)161.0
Pyrrole Ring C131.0
Pyrrole Ring C125.0
Pyrrole Ring C115.0
Pyrrole Ring C105.0
N-CH₃35.0
Pyrrole-CH₃15.0

Two-dimensional (2D) NMR techniques are powerful tools for establishing atomic connectivity within a molecule.

Correlation SpectroscopY (COSY) experiments identify protons that are coupled to each other, typically those on adjacent carbon atoms. Cross-peaks in a COSY spectrum connect the signals of coupled protons, allowing for the tracing of proton-proton networks throughout the molecule.

Heteronuclear Single Quantum Coherence (HSQC) or Heteronuclear Multiple Quantum Coherence (HMQC) spectroscopy correlates the signals of protons with the signals of the carbon atoms to which they are directly attached. This provides a direct link between the ¹H and ¹³C NMR spectra, aiding in the assignment of carbon resonances.

Mass Spectrometry (MS) Techniques

Mass spectrometry is an analytical technique that measures the mass-to-charge ratio (m/z) of ions. It is an indispensable tool for determining the molecular weight of a compound and for obtaining structural information through the analysis of fragmentation patterns.

High-Resolution Mass Spectrometry (HRMS) provides a highly accurate measurement of a molecule's mass, often to within a few parts per million. This level of precision allows for the unambiguous determination of the elemental composition and, consequently, the molecular formula of a compound. For a derivative of this compound, an HRMS measurement would confirm the presence of the expected number of carbon, hydrogen, nitrogen, and oxygen atoms, thereby validating its identity. For example, in the analysis of a related pyrrole derivative, an ESI-HRMS measurement might show an [M+Na]⁺ ion, from which the exact mass of the parent molecule can be calculated and compared to the theoretical mass for the proposed structure.

In a mass spectrometer, molecules can be induced to break apart into smaller, charged fragments. The pattern of these fragments is often characteristic of the original molecule's structure. The presence of the pyrrole ring, the amino group, the N-methyl group, and the carboxamide functionality in this compound derivatives would lead to predictable fragmentation pathways.

Common fragmentation patterns for amides include the cleavage of the bond adjacent to the carbonyl group. For amines, alpha-cleavage (cleavage of the C-C bond adjacent to the nitrogen) is a dominant fragmentation pathway. The stable aromatic pyrrole ring would likely remain intact as a significant fragment in the mass spectrum. By analyzing the masses of the fragment ions, it is possible to piece together the structure of the parent molecule, corroborating the information obtained from NMR spectroscopy.

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is a fundamental technique for identifying the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations. In pyrrole-2-carboxamide derivatives, IR spectra provide clear signatures for the key structural components, namely the amino group, the carboxamide linkage, and the pyrrole ring.

The primary amine (-NH₂) group is characterized by a pair of N-H stretching vibrations, typically observed in the 3300-3500 cm⁻¹ region. The carboxamide group gives rise to several distinct and intense absorption bands. The C=O stretching vibration, known as the Amide I band, is particularly prominent and sensitive to the molecular environment. For instance, in a simple pyrrole-2-carboxamide, the C=O stretch appears as a doublet in a DMSO solution at 1689 and 1667 cm⁻¹, which shifts to a single band at 1644 cm⁻¹ in a solid KBr pellet. This shift is attributed to differences in intermolecular hydrogen bonding and the presence of rotational conformers (s-cis and s-trans) in solution. The N-H bending vibration of the amide (Amide II band) is also a key marker, typically found around 1640-1550 cm⁻¹.

Specific vibrational modes associated with the pyrrole ring, including C-H, C-N, and C-C stretching and bending, also appear in the fingerprint region of the spectrum (below 1500 cm⁻¹), confirming the presence of the heterocyclic core.

Functional GroupVibrational ModeTypical Wavenumber (cm⁻¹)Reference
Primary Amine (-NH₂)N-H Stretch3500 - 3300General IR Data
Amide (-CONH₂)C=O Stretch (Amide I)1690 - 1640 researchgate.net
N-H Bend (Amide II)1640 - 1550General IR Data
Pyrrole RingRing Vibrations1500 - 1000General IR Data

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions

Ultraviolet-Visible (UV-Vis) spectroscopy provides insights into the electronic structure of molecules by measuring the absorption of UV or visible light, which promotes electrons from a ground state to a higher energy excited state. For aromatic and conjugated systems like this compound, the primary electronic transitions observed are π → π* transitions. libretexts.org

The pyrrole ring, being an aromatic heterocycle, possesses a conjugated π-electron system. The absorption bands for pyrrole itself are typically found below 300 nm. researchgate.net The presence of substituents such as the amino and carboxamide groups can modify the electronic structure and, consequently, the absorption spectrum. These groups can act as chromophores and auxochromes, often causing a shift in the absorption maximum (λmax) to longer wavelengths (a bathochromic or red shift).

The key electronic transitions in these derivatives involve the promotion of an electron from a π bonding orbital to a π* antibonding orbital. libretexts.orgelte.hu In molecules containing heteroatoms with lone pairs, such as the nitrogen and oxygen in the amino and carboxamide groups, n → π* transitions are also possible. elte.hu These transitions are typically of lower intensity and may be observed as a shoulder on the main π → π* absorption band. elte.hu For pyrrole derivatives, absorption bands attributed to π-π* transitions can be observed around 250-300 nm. researchgate.net

Type of TransitionChromophoreTypical λmax Range (nm)Reference
π → πPyrrole Ring / Conjugated System250 - 300 researchgate.net
n → πCarbonyl (C=O) of Amide> 300 (low intensity) researchgate.net

X-ray Crystallography for Solid-State Structure Determination

X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid. This technique provides a wealth of structural information, including bond lengths, bond angles, and torsional angles, allowing for the unambiguous confirmation of molecular stereochemistry and conformation.

For derivatives of pyrrole-2-carboxamide, single-crystal X-ray diffraction studies reveal crucial details about the planarity of the pyrrole ring and the orientation of the substituent groups. researchgate.net Analysis of the crystal structure of pyrrole-2-carboxamide itself shows that the amide group's C=O and C-N bond lengths are 1.249(2) Å and 1.332(2) Å, respectively. researchgate.net

Furthermore, crystallographic data elucidates the nature of intermolecular interactions that govern the packing of molecules in the crystal lattice. In many pyrrole-2-carboxamide derivatives, intermolecular hydrogen bonds are a dominant feature. researchgate.net For example, N-H---O hydrogen bonds involving the amide groups can link molecules into centrosymmetric dimers or extended chains. researchgate.netresearchgate.net In some structures, π-π stacking interactions between the aromatic pyrrole rings of adjacent molecules also contribute to the stability of the crystal packing. researchgate.net

Structural ParameterInformation ObtainedExample from Pyrrole DerivativesReference
Unit Cell DimensionsSize and shape of the repeating crystal unita, b, c, α, β, γ researchgate.net
Space GroupSymmetry of the crystal latticee.g., P-1 (triclinic)General Crystallography
Bond Lengths & AnglesPrecise molecular geometryC=O: ~1.25 Å; C-N: ~1.33 Å researchgate.net
Intermolecular InteractionsCrystal packing forcesN-H---O Hydrogen Bonds, π-π Stacking researchgate.netresearchgate.net

Electronic Circular Dichroism (ECD) for Stereochemical Determination

Electronic Circular Dichroism (ECD) is a chiroptical spectroscopic technique used to investigate chiral molecules. The parent compound, this compound, is not chiral and therefore does not produce an ECD signal. However, ECD is a powerful tool for determining the absolute configuration of its chiral derivatives, where a stereocenter is introduced into the molecule.

ECD spectroscopy measures the differential absorption of left- and right-circularly polarized light by a chiral sample. A non-zero ECD signal, observed as positive or negative peaks (known as Cotton effects), is a definitive indication of chirality. mdpi.com The sign and intensity of these Cotton effects are highly sensitive to the three-dimensional arrangement of atoms around the stereocenter.

In the study of complex natural products and synthetic molecules containing a pyrrole moiety, experimental ECD spectra are often compared with spectra predicted by quantum chemical computations. mdpi.com This comparison allows for the unambiguous assignment of the absolute configuration (R or S) of the chiral centers. For some chiral pyrrole systems, aggregation in solution can lead to a significant enhancement of the ECD signal, a phenomenon known as aggregation-induced circular dichroism (AICD). rsc.orge3s-conferences.org This effect arises from the formation of ordered, helical supramolecular structures. e3s-conferences.org

Computational Chemistry and Quantitative Structure Activity Relationship Qsar Studies on 3 Amino 1 Methyl 1h Pyrrole 2 Carboxamide Scaffolds

Molecular Modeling and Docking Simulations

Molecular modeling and docking simulations are powerful computational tools used to predict the preferred orientation and interaction of one molecule to a second when bound to each other to form a stable complex. In the context of drug design, this involves docking a ligand (like a 3-Amino-1-methyl-1H-pyrrole-2-carboxamide derivative) into the active site of a target protein.

The analysis of protein-ligand interactions is fundamental to understanding the mechanism of action of a compound. For the pyrrole-2-carboxamide scaffold, studies have focused on elucidating the specific forces that govern binding to target proteins. These interactions typically include hydrogen bonds, hydrophobic interactions, and electrostatic forces.

In studies on pyrrole-2-carboxamide derivatives as inhibitors of Mycobacterial Membrane Protein Large 3 (MmpL3), a key target for tuberculosis, docking procedures revealed that the scaffold fits into specific pockets within the protein's proton-translocation channel. nih.gov The 2,4-dichlorophenyl group, for instance, was shown to occupy the S3 pocket, the cyclohexyl group occupied the S5 pocket, and the core pyrrole-2-carboxamide structure settled into the S4 pocket. nih.gov Similarly, for thieno[3,2-b]pyrrole-5-carboxamide derivatives targeting Histone Lysine Specific Demethylase 1 (LSD1), molecular docking has been used to predict the binding modes for a large series of compounds where crystal structures were not available. nih.govrsc.org These analyses are crucial for interpreting structure-activity relationships (SAR) and rationally designing new, more potent molecules. nih.govnih.gov

A primary outcome of docking simulations is the identification of key amino acid residues in the target's active site that are critical for ligand binding. For pyrrole-2-carboxamide derivatives targeting MmpL3, the docking model showed the formation of two crucial hydrogen bonds with residues Asp645 and Tyr646. nih.gov The necessity of the hydrogens on the pyrrole-2-carboxamide moiety for activity was demonstrated when their replacement with methyl groups led to a significant reduction or complete loss of activity, which was explained by the loss of these key hydrogen bond interactions. nih.gov

In the case of thieno[3,2-b]pyrrole-5-carboxamide inhibitors of LSD1, molecular dynamics simulations based on docking poses revealed that the residue Asn535 plays a crucial role in stabilizing the inhibitors within the active site. nih.govresearchgate.netpreprints.org The identification of these specific interactions provides a theoretical basis for optimizing inhibitor design. nih.gov

Table 1: Key Amino Acid Residues in Protein-Ligand Interactions

Scaffold Target Protein Key Interacting Residues Type of Interaction
Pyrrole-2-carboxamide Derivatives MmpL3 Asp645, Tyr646 Hydrogen Bonding

Quantitative Structure-Activity Relationship (QSAR) Analysis

QSAR analysis is a computational modeling method that aims to find a mathematical relationship between the chemical structure and the biological activity of a set of compounds. wikipedia.org QSAR models translate physicochemical properties or theoretical molecular descriptors of chemicals into a predictive equation for biological activity. wikipedia.org

Two-dimensional QSAR (2D-QSAR) models use descriptors calculated from the 2D representation of molecules, such as topological indices, constitutional descriptors, and physicochemical properties. These models are used to predict the activity of new compounds and provide insights into the structural features that influence activity. nih.gov

For a series of novel pyrrolopyrimidine-derived small molecules, 2D-QSAR modeling was conducted to investigate their biological inhibitory activity against Bruton's tyrosine kinase (BTK). nih.gov The process involves dividing a dataset of molecules with known activities into a training set to build the model and a test set to validate its predictive power. nih.govmdpi.com Various statistical methods, including Multiple Linear Regression (MLR) and Artificial Neural Networks (ANN), are employed to generate the QSAR model. nih.gov A robust QSAR model is characterized by strong statistical metrics from both internal and external validation. mdpi.com

Three-dimensional QSAR (3D-QSAR) methods consider the 3D structure of the molecules, providing a more detailed understanding of the structure-activity relationship. The most common 3D-QSAR techniques are Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA). researchgate.net

CoMFA calculates the steric and electrostatic fields around a set of aligned molecules and correlates these fields with their biological activities using partial least squares (PLS) regression. wikipedia.orgCoMSIA extends this by calculating additional fields, including hydrophobic, hydrogen bond donor, and hydrogen bond acceptor fields, which often results in more intuitive and predictive models. nih.govresearchgate.net

Studies on various heterocyclic scaffolds similar to pyrroles have successfully employed these methods. For a series of thieno[3,2-b]pyrrole-5-carboxamide derivatives, both CoMFA and CoMSIA models were established with good verification and prediction capabilities. nih.govresearchgate.netpreprints.org The statistical results for these models demonstrated their robustness. nih.govresearchgate.netpreprints.org

Table 2: Example Statistical Validation of 3D-QSAR Models for Thieno[3,2-b]pyrrole-5-carboxamide Derivatives

Model q² (Cross-validated r²) r² (Non-cross-validated r²) r²pred (External Validation)
CoMFA 0.783 0.944 0.851
CoMSIA 0.728 0.982 0.814

Data from a study on LSD1 inhibitors. nih.govresearchgate.netpreprints.org

The results of 3D-QSAR are often visualized as contour maps, which highlight regions in space where modifications to the molecular structure are likely to increase or decrease biological activity. researchgate.net These maps provide theoretical guidance for the rational design of new, more potent inhibitors. nih.gov

Descriptor Calculation and Selection for Activity Prediction

In Quantitative Structure-Activity Relationship (QSAR) studies of pyrrole-carboxamide scaffolds and related heterocyclic compounds, the prediction of biological activity relies on the calculation and selection of appropriate molecular descriptors. These descriptors are numerical values that characterize specific properties of a molecule. Three-dimensional QSAR (3D-QSAR) methodologies, such as Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA), are frequently employed. researchgate.netnih.gov

For these models, a series of compounds with known activities are spatially aligned, and their interactions with a probe atom are calculated to generate steric and electrostatic fields (in CoMFA) or similarity indices (in CoMSIA). researchgate.netnih.gov The resulting field values serve as descriptors. For instance, in a CoMFA model for pyridin-2-one derivatives, the steric field contributed 58.2% and the electrostatic field 41.8% to the model, indicating that both descriptors are significant for predicting activity. mdpi.com The statistical quality of these models is assessed by parameters like the cross-validated correlation coefficient (q² or Q²) and the non-cross-validated correlation coefficient (r² or R²). A good model typically requires a Q² value greater than 0.5 and an R² value greater than 0.7. mdpi.com

Successful 3D-QSAR models have been developed for various structurally related inhibitors, yielding high predictive capabilities. For example, a study on thieno[3,2-b]pyrrole-5-carboxamide derivatives as LSD1 inhibitors resulted in a CoMFA model with a q² of 0.783 and an r² of 0.944, and a CoMSIA model with a q² of 0.728 and an r² of 0.982. researchgate.netnih.gov The information derived from the contour maps of these models is then used to guide the design of new molecules with potentially enhanced activity. researchgate.netnih.govresearchgate.net

Table 1: Example of 3D-QSAR Model Statistics for Heterocyclic Carboxamides

Model q² (Q²) r² (R²) Field Contributions Reference
CoMFA 0.783 0.944 Steric, Electrostatic researchgate.netnih.gov
CoMSIA 0.728 0.982 Steric, Electrostatic, Hydrophobic, H-bond donor/acceptor researchgate.netnih.gov

Quantum Chemical Calculations

Quantum chemical calculations are fundamental tools for investigating the intrinsic properties of molecules like this compound at the atomic and electronic levels. These computational methods, particularly those based on Density Functional Theory (DFT), provide insights into molecular structure, stability, and reactivity. mdpi.com

Density Functional Theory (DFT) for Electronic Structure and Stability

Density Functional Theory (DFT) is a widely used computational method to analyze the electronic structure and stability of molecules. mdpi.com By employing functionals like B3LYP in combination with basis sets such as 6-311G+(d,p), researchers can optimize molecular geometries and calculate various electronic properties. nih.govnih.gov The correlation between calculated and experimental data for bond lengths and angles can validate the chosen computational approach; for example, a study on a Schiff base derivative showed a high correlation coefficient (R²) of 0.9492 for bond lengths between DFT-calculated and experimental values. nih.gov

DFT calculations support the elucidation of reaction mechanisms. For instance, calculations were used to support a proposed reaction route for the rearrangement of isoxazolidines to form 1H-pyrrole-2,5-diones, which proceeds through the opening of a bicyclic intermediate. researchgate.net These theoretical investigations are crucial for understanding molecular stability and predicting reaction pathways. researchgate.net

HOMO-LUMO Analysis

The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are key components of frontier molecular orbital (FMO) theory. The energy of the HOMO is related to a molecule's ability to donate electrons, while the LUMO energy indicates its capacity to accept electrons. The energy difference between these two orbitals, known as the HOMO-LUMO gap (ΔE), is a critical descriptor of a molecule's chemical reactivity and kinetic stability. researchgate.netirjweb.comresearchgate.net

A small HOMO-LUMO gap suggests high chemical reactivity, low kinetic stability, and higher polarizability, indicating that the molecule is "soft" and that charge transfer can easily occur within it. nih.govresearchgate.netresearchgate.net Conversely, a large energy gap implies high stability and lower chemical reactivity, characterizing a "hard" molecule. researchgate.netirjweb.com This analysis is instrumental in predicting the bioactivity of molecules, as the energy gap can reflect the potential for intermolecular charge transfer. irjweb.com For example, a study on 3-methyl-pyrrole-1-carboxylic acid revealed HOMO energies ranging from -5.22 to -6.24 eV and LUMO energies from -0.62 to -1.84 eV, with excitation to the first excited state corresponding to an electron promotion from the HOMO to the LUMO.

Table 2: Key Concepts in HOMO-LUMO Analysis

Parameter Description Implication of a Small Value Implication of a Large Value
HOMO Energy Energy of the highest occupied molecular orbital; relates to electron-donating ability. More readily donates electrons. Less readily donates electrons.
LUMO Energy Energy of the lowest unoccupied molecular orbital; relates to electron-accepting ability. More readily accepts electrons. Less readily accepts electrons.

| HOMO-LUMO Gap (ΔE) | Energy difference between HOMO and LUMO. | High chemical reactivity, low kinetic stability, high polarizability ("soft" molecule). nih.govresearchgate.net | Low chemical reactivity, high kinetic stability ("hard" molecule). researchgate.netirjweb.com |

Molecular Electrostatic Potential (MEP) Mapping

Molecular Electrostatic Potential (MEP) mapping is a valuable computational tool used to visualize the charge distribution within a molecule and predict its reactivity towards electrophilic and nucleophilic attacks. researchgate.netresearchgate.net The MEP map illustrates the electronic density on the molecular surface using a color spectrum. researchgate.net

Different colors on the MEP surface correspond to different electrostatic potential values:

Red and Yellow/Orange: These colors indicate regions of high electron density and negative electrostatic potential. These sites are susceptible to electrophilic attack. researchgate.netresearchgate.net

Blue: This color represents regions of low electron density and positive electrostatic potential, which are the preferred sites for nucleophilic attack. researchgate.netresearchgate.net

Green: This color typically denotes areas with a neutral electrostatic potential. researchgate.net

In Silico Screening and Virtual Library Design

In silico methods, including virtual screening and virtual library design, are powerful strategies in computational drug discovery to identify and optimize novel compounds. nih.govnih.gov These approaches are particularly useful for exploring the potential of scaffolds like this compound.

The process often begins with a known active compound or a pharmacophore model, which defines the essential structural features required for biological activity. nih.gov This model is then used to screen large virtual libraries of compounds to identify "hits" that match the pharmacophore and are predicted to bind to the target receptor. nih.govnih.gov For example, a structure-guided strategy was used to design novel pyrrole-2-carboxamide inhibitors of Mycobacterial Membrane Protein Large 3 (MmpL3), a key target for tuberculosis treatment. nih.gov

Based on initial screening results and insights from QSAR or docking studies, new virtual libraries can be designed. researchgate.netnih.gov This involves systematically modifying the core scaffold with different substituents to improve activity, selectivity, or pharmacokinetic properties. Techniques like scaffold hopping can be employed to design novel core structures that retain the key binding interactions of the original template molecule. mdpi.com Following the design phase, these new virtual compounds are subjected to further computational analysis, such as molecular docking and molecular dynamics simulations, to predict their binding modes and affinities before selecting the most promising candidates for chemical synthesis and biological evaluation. researchgate.netnih.govmdpi.com

Biological Activities and Mechanisms of Action of Pyrrole 2 Carboxamide Derivatives in Vitro Studies

General Biological Activity Profiles of Pyrrole (B145914) Carboxamides

The pyrrole-2-carboxamide scaffold is a key pharmacophore found in numerous molecules with diverse biological activities. researchgate.net These derivatives have demonstrated a broad spectrum of pharmacological effects, including antibacterial, antifungal, anticancer, and antiviral properties. researchgate.netmdpi.com Additionally, some derivatives have shown potential as anti-inflammatory agents, inhibitors of various enzymes, and antagonists for cellular receptors. researchgate.netnih.gov The versatility of the pyrrole ring allows for various substitutions, which can be tailored to enhance specific biological activities and drug-like properties. nih.gov Natural and synthetic pyrrole systems have been investigated for a wide array of therapeutic applications, highlighting the significance of this structural motif in medicinal chemistry. mdpi.com

Antimicrobial Mechanisms

Pyrrole-2-carboxamide derivatives have emerged as a promising class of antimicrobial agents, exhibiting activity against a range of pathogens.

Antibacterial Activity and Targets (e.g., DNA Gyrase, MmpL3)

Derivatives of pyrrole-2-carboxamide have shown significant antibacterial potential, particularly against both Gram-positive and Gram-negative bacteria. nih.govresearchgate.net A notable area of research has been their efficacy against Mycobacterium tuberculosis, the causative agent of tuberculosis. nih.govscilit.comacs.orgnih.gov

One of the key mechanisms of antibacterial action is the inhibition of essential bacterial enzymes. Pyrrolamides, which contain one or more pyrrole-2-carboxamide units, are known to target DNA gyrase . nih.govnih.gov This enzyme is crucial for bacterial DNA synthesis, and its inhibition leads to cell death. nih.gov Studies have identified novel N-phenylpyrrolamide inhibitors with low nanomolar IC50 values against Escherichia coli DNA gyrase. rsc.org Specifically, 4,5-dibromo-N-phenyl-1H-pyrrole-2-carboxamide hybrids have demonstrated good inhibitory activity against E. coli DNA gyrase, with some compounds showing IC50 values as low as 0.28 µM. bohrium.com These compounds are often more effective against Gram-positive bacteria, though modifications to their structure can enhance activity against Gram-negative strains as well. nih.govrsc.org

Another critical target, especially in the context of tuberculosis, is the Mycobacterial membrane protein Large 3 (MmpL3) . nih.govscilit.comacs.orgnih.gov MmpL3 is essential for transporting mycolic acids, which are vital components of the mycobacterial cell wall. nih.gov Inhibition of MmpL3 disrupts cell wall synthesis, leading to bacterial death. nih.gov Structure-guided design has led to the development of pyrrole-2-carboxamide derivatives with potent anti-TB activity, with some compounds exhibiting a Minimum Inhibitory Concentration (MIC) of less than 0.016 μg/mL against M. tuberculosis. nih.govscilit.comacs.orgnih.gov Structure-activity relationship (SAR) studies have shown that attaching phenyl and pyridyl groups with electron-withdrawing substituents to the pyrrole ring, along with bulky substituents on the carboxamide, significantly enhances anti-TB activity. nih.govacs.orgnih.gov

Compound ClassBacterial TargetOrganismObserved Activity
N-phenylpyrrolamidesDNA GyraseEscherichia coliIC50 values as low as 2–20 nM. rsc.org
4,5-dibromo-N-phenyl-1H-pyrrole-2-carboxamide hybridsDNA GyraseEscherichia coliIC50 values ranging from 0.28 µM to 0.90 µM. bohrium.com
Pyrrole-2-carboxamide derivativesMmpL3Mycobacterium tuberculosisMIC values < 0.016 μg/mL. nih.govscilit.comacs.orgnih.gov
PyrrolamidesDNA GyraseStaphylococcus aureus, Streptococcus pneumoniaeMIC values ≤ 2 μg/mL. nih.gov

Antifungal Mechanisms

The pyrrole-2-carboxamide scaffold is also a component of molecules with antifungal properties. researchgate.net While the specific mechanisms are not as extensively detailed as their antibacterial counterparts in the provided context, the structural features that confer antibacterial activity can often be modified to target fungal pathogens. Research has been directed towards designing pyrrole derivatives that can act as selective 14-α demethylase inhibitors, an enzyme crucial for ergosterol (B1671047) biosynthesis in fungi. researchgate.net However, some synthesized pyrrole-2-carboxamide derivatives have shown no significant antifungal activity in certain studies. researchgate.net

Anticancer Mechanisms

The anticancer potential of pyrrole-2-carboxamide derivatives is a significant area of investigation, with several mechanisms of action being explored. researchgate.netresearchgate.net

DNA Binding and Alkylation

Certain pyrrolamides, natural products containing pyrrole-2-carboxamide units, can bind to specific sequences in the minor groove of DNA. nih.gov This interaction can interfere with DNA replication and transcription, leading to cytotoxic effects in cancer cells. For instance, 4-arylcarboxamidopyrrolo-2-carboxyanilides have been synthesized and shown to bind to DNA, with their cytotoxicity correlating with their DNA binding affinities. nih.gov Some of these compounds can also stabilize topoisomerase I-DNA complexes, further disrupting DNA processes. nih.gov

Enzyme Inhibition (e.g., Kinases, HDAC, LSD1)

A primary anticancer mechanism for many pyrrole-2-carboxamide derivatives is the inhibition of enzymes that are critical for cancer cell growth and survival.

Kinase Inhibition : Protein kinases are key regulators of cellular signal transduction pathways, and their dysregulation is a hallmark of cancer. Pyrrole-based structures are found in several kinase inhibitors. cancertreatmentjournal.comrjeid.com For example, pyrrole indolin-2-one is a critical scaffold for inhibitors of receptor tyrosine kinases (RTKs) like VEGFRs and PDGFRs, which are involved in angiogenesis. cancertreatmentjournal.com A novel series of pyrrole-2-carboxamides was discovered to be inhibitors of p38α MAP kinase. nih.gov Furthermore, derivatives have been developed as potent inhibitors of Janus kinase 2 (JAK2), a key player in myeloproliferative disorders, and lymphocyte-specific kinase (Lck). eui.eunih.gov

HDAC Inhibition : Histone deacetylases (HDACs) are enzymes that play a crucial role in the epigenetic regulation of gene expression. Their inhibition can lead to the re-expression of tumor suppressor genes. Novel series of aroyl-pyrrolyl-hydroxy-amides (APHAs) have been reported as active HDAC inhibitors. nih.gov Some of these compounds have shown significant inhibitory activity against HDAC1 and HDAC4. nih.gov Additionally, HDAC inhibitors containing an N-linked 2-acetylpyrrole (B92022) cap have demonstrated notable potency against multiple myeloma cells. mdpi.com

LSD1 Inhibition : Lysine-specific demethylase 1 (LSD1) is another epigenetic modifier that is overexpressed in many cancers. Thieno[3,2-b]pyrrole-5-carboxamide derivatives have been identified as reversible inhibitors of LSD1. nih.govresearchgate.net Conjugates of LSD1 inhibitors with pyrrole-imidazole polyamides have also been synthesized to achieve region-specific alterations of histone modification. clockss.orgdoi.org

Compound ClassEnzyme TargetCancer Type/Cell LineObserved Activity
Pyrrole indolin-2-one derivativesVEGFRs, PDGFRsVarious (Anti-angiogenesis)Inhibition of receptor tyrosine kinases. cancertreatmentjournal.com
Pyrrole-2-carboxamidesp38α MAP kinase-Potent enzyme inhibition. nih.gov
Pyrrole carboxamidesJAK2SET-2 xenograft tumor modelTumor growth inhibition. nih.gov
Aroyl-pyrrolyl-hydroxy-amidesHDAC1, HDAC4Human leukemia U937 cellsSub-micromolar inhibition. nih.gov
N-linked 2-acetylpyrrole derivativesHDAC1RPMI-8226 myeloma cellsIC50 of 2.89 ± 0.43 μM. mdpi.com
Thieno[3,2-b]pyrrole-5-carboxamidesLSD1-Submicromolar IC50 (0.162 µM for optimized compound). researchgate.net

Antiproliferative Effects on Cell Lines

Pyrrole-2-carboxamide derivatives have demonstrated significant antiproliferative activity against a range of human cancer cell lines. The metabolic cycle of L-proline, a key amino acid, is crucial for the survival, growth, and spread of cancer cells. nih.gov A central intermediate in this pathway is 3,4-dihydro-2H-pyrrole-2-carboxylic acid, making its synthetic analogues a point of interest for developing new anticancer agents. nih.gov

Studies have shown that certain synthetic derivatives of 3,4-dihydro-2H-pyrrole-2-carboxylic acid, including amides, exhibit promising antiproliferative effects when screened against various cancer cell lines. nih.gov For instance, a novel series of pyrrolidine-carboxamide derivatives was evaluated for its activity against A-549 (lung), MCF-7 (breast), Panc-1 (pancreatic), and HT-29 (colon) cancer cell lines. nih.gov Several compounds from this series were identified as potent antiproliferative agents that can induce apoptosis. nih.gov Compound 7g from this series was particularly effective, showing a mean IC₅₀ of 0.90 μM, which is more potent than the standard chemotherapeutic drug doxorubicin (B1662922) (IC₅₀ of 1.10 μM). nih.gov

Another study highlighted a pyrrole-based carbamate (B1207046) ester derivative, RDS 60 , which significantly inhibited the replication of head and neck squamous cell carcinoma (HNSCC) cell lines, CAL 27 and FaDu. mdpi.com This compound was found to block the cell cycle in the G2/M phase and induce apoptosis at a concentration of 2 μM after 24 hours. mdpi.com Furthermore, newly synthesized pyrrole hydrazones have also been investigated, with compound 1C showing selective antiproliferative activity against human melanoma cells (SH-4) with an IC₅₀ of 44.63 ± 3.51 μM. nih.gov This compound was also found to induce apoptosis and cause cell cycle arrest in the S phase. nih.gov

Table 1: Antiproliferative Activity of Pyrrole-2-carboxamide Derivatives

Compound Cell Line Activity (IC₅₀) Reference
Compound 7g A-549, MCF-7, HT-29 More potent than doxorubicin nih.gov
Compound 7g (mean) A-549, MCF-7, Panc-1, HT-29 0.90 µM nih.gov
RDS 60 CAL 27, FaDu (HNSCC) Induces apoptosis at 2 µM mdpi.com
Compound 1C SH-4 (Melanoma) 44.63 ± 3.51 µM nih.gov
Doxorubicin (Reference) (various) 1.10 µM nih.gov

Anti-inflammatory Mechanisms (e.g., COX inhibition)

The anti-inflammatory potential of pyrrole-2-carboxamide derivatives has been investigated, primarily through their ability to inhibit cyclooxygenase (COX) enzymes. COX-1 and COX-2 are key enzymes in the inflammatory pathway, responsible for converting arachidonic acid into prostaglandins. nih.gov While non-steroidal anti-inflammatory drugs (NSAIDs) often inhibit both isoforms, selective inhibition of COX-2 is a desirable therapeutic goal to reduce gastrointestinal side effects associated with COX-1 inhibition. nih.govresearchgate.net

Research into novel pyrrole derivatives has identified compounds with potent and selective inhibitory activity against COX enzymes. nih.govacs.org In one study, a series of pyrrole carboxylic acid derivatives were synthesized and evaluated for their COX-1 and COX-2 inhibitory properties. nih.gov The findings revealed that compounds 4g, 4h, 4l, and 4k were potent COX-2 inhibitors with greater efficacy against COX-2 than COX-1. nih.gov Conversely, compounds 5b and 5e showed higher inhibitory activity against COX-1. nih.gov

Another study focused on developing dual COX-2/lipoxygenase (LOX) inhibitors, which could offer a safer alternative to traditional NSAIDs. mdpi.com In this research, pyrrole derivative 4 and a hybrid compound 5 emerged as the most potent COX-2 inhibitors with IC₅₀ values of 0.65 μM and 0.55 μM, respectively. mdpi.com These compounds demonstrated stronger anti-COX-2 activity than the reference drug indomethacin. mdpi.com The structural features of these derivatives, such as the type of substituent at different positions on the pyrrole ring, significantly influence their inhibitory activity and selectivity for COX-1 versus COX-2. acs.org

Table 2: COX Inhibitory Activity of Pyrrole Derivatives

Compound Target Enzyme Activity (IC₅₀) Reference
Compound 4 COX-2 0.65 µM mdpi.com
Compound 5 COX-2 0.55 µM mdpi.com
Compound 6 COX-2 7.0 µM mdpi.com
Compound 4g, 4h, 4k, 4l COX-2 Potent inhibitors nih.gov
Compound 5b, 5e COX-1 Potent inhibitors nih.gov

Other Noteworthy In Vitro Biological Activities

Antiviral Mechanisms

Derivatives of pyrrole-2-carboxamide have shown promise as antiviral agents, particularly against SARS-CoV-2 and Tobacco Mosaic Virus (TMV). A novel set of pyrido[1,2-a]pyrrolo[2,3-d]pyrimidines featuring a terminal carboxamide fragment was designed to target the main protease (Mpro) of SARS-CoV-2, a critical enzyme for viral replication. nih.govrsc.org In vitro assays revealed that the majority of these compounds exhibited potent anti-COVID-19 activity, inhibiting viral growth by over 90% with minimal cytotoxicity in Vero cells. nih.govrsc.org Specifically, compounds 25 and 29 demonstrated significant inhibitory activity against SARS-CoV-2 Mpro, with IC₅₀ values of 5.42 µM and 3.22 µM, respectively, proving more potent than reference drugs like Lopinavir. nih.gov

In the realm of plant viruses, a series of flavone (B191248) derivatives incorporating carboxamide fragments were synthesized and tested for their activity against TMV. mdpi.com Many of these compounds showed excellent in vivo antiviral effects. Compound 4m , in particular, had inactivation, curative, and protection inhibitory effects of 58%, 57%, and 59%, respectively, at a concentration of 500 μg/mL. mdpi.com This level of activity is comparable to the commercial antiviral agent ningnanmycin. mdpi.com

Table 3: Antiviral Activity of Pyrrole-2-carboxamide Derivatives

Compound Virus Target Activity Reference
Compound 25 SARS-CoV-2 Mpro IC₅₀ = 5.42 µM nih.gov
Compound 29 SARS-CoV-2 Mpro IC₅₀ = 3.22 µM nih.gov
Compound 4m Tobacco Mosaic Virus (TMV) Viral Assembly 57-59% inhibition at 500 µg/mL mdpi.com
Lopinavir (Reference) SARS-CoV-2 Mpro IC₅₀ = 82.17 µM nih.gov

Quorum Sensing Inhibition

Pyrrole-2-carboxamide derivatives have been identified as inhibitors of quorum sensing (QS), a bacterial communication system that regulates virulence and biofilm formation. frontiersin.orgnih.gov By disrupting QS, these compounds can mitigate bacterial pathogenicity without exerting bactericidal pressure, which may reduce the development of resistance. nih.gov

1H-pyrrole-2-carboxylic acid , a metabolite from Streptomyces coelicoflavus, was found to inhibit QS and related virulence factors in Pseudomonas aeruginosa PAO1. frontiersin.org It significantly reduced the production of elastase, protease, and pyocyanin (B1662382). frontiersin.org At the molecular level, this compound suppressed the expression of key QS regulatory genes, including lasI, lasR, rhlI, and rhlR. frontiersin.org Another compound, 1H-pyrrole-2,5-dicarboxylic acid (PT22) , isolated from an endophytic fungus, also demonstrated QS inhibitory activity against P. aeruginosa. nih.gov These inhibitors represent a promising strategy for combating chronic bacterial infections by attenuating their virulence. nih.gov

Table 4: Quorum Sensing Inhibition by Pyrrole Derivatives

Compound Bacterium Effect Reference
1H-pyrrole-2-carboxylic acid P. aeruginosa PAO1 Reduced pyocyanin (44%), protease (74%), elastase (96%) frontiersin.org
1H-pyrrole-2-carboxylic acid P. aeruginosa PAO1 Suppressed expression of las and rhl genes frontiersin.org
1H-pyrrole-2,5-dicarboxylic acid (PT22) P. aeruginosa QS inhibitory activity nih.gov

Tyrosinase Inhibition

Certain pyrrole derivatives have been identified as potent inhibitors of tyrosinase, a key enzyme in melanin (B1238610) biosynthesis. nih.govnih.gov Overactivity of this enzyme can lead to hyperpigmentation disorders. A study of 2-cyanopyrrole derivatives found that many compounds in the series exhibited effective tyrosinase inhibitory activities. nih.govnih.gov Compound A12 was exceptionally potent, with an IC₅₀ value of 0.97 μM, making it approximately 30 times more effective than the standard inhibitor kojic acid (IC₅₀: 28.72 μM). nih.gov Kinetic analysis revealed that A12 acts as a reversible and mixed-type inhibitor. nih.gov Furthermore, in B16 melanoma cells, A12 showed an inhibition rate of 33.48% at 100 μM, which is comparable to that of kojic acid (39.81%). nih.govnih.gov

Another series of disubstituted 3-hydroxy-1H-pyrrol-2(5H)-one derivatives also showed tyrosinase inhibitory activity, with IC₅₀ values ranging from 6.98 to 26.73 µM. mdpi.com The most active compound in this series, 12a , had an IC₅₀ of 6.98 µM, which was more potent than kojic acid (IC₅₀ = 18.56 µM) in the same assay. mdpi.com

Table 5: Tyrosinase Inhibitory Activity of Pyrrole Derivatives

Compound Activity (IC₅₀) Inhibition Type Reference
Compound A12 0.97 µM Reversible, Mixed-type nih.gov
Compound 12a 6.98 µM Mixed-type mdpi.com
Kojic Acid (Reference) 28.72 µM - nih.gov
Kojic Acid (Reference) 18.56 µM - mdpi.com

Cholinesterase Inhibition

Pyrrole derivatives have been investigated for their ability to inhibit acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), enzymes that are therapeutic targets for Alzheimer's disease. frontiersin.orgnih.gov A study of 19 pyrrole derivatives found that compounds 3o, 3p, and 3s , which feature a 1,3-diaryl-pyrrole skeleton, showed high selectivity for BChE over AChE. frontiersin.orgnih.gov Compound 3p was the most potent, with an IC₅₀ value of 1.71 ± 0.087 µM against BChE, an activity level comparable to the drug donepezil. frontiersin.orgnih.gov These compounds showed no significant inhibition of AChE (IC₅₀ > 50 µM). frontiersin.org Kinetic studies indicated that compound 3p inhibits BChE through a mixed competitive mechanism. frontiersin.orgnih.gov

In another study, a series of benzimidazole-based pyrrole hybrids were synthesized and evaluated. mdpi.com These compounds displayed moderate to good inhibitory activities against both AChE and BChE, with IC₅₀ values for AChE ranging from 19.44 ± 0.60 µM to 36.05 ± 0.4 µM, and for BuChE from 21.57 ± 0.61 µM to 39.55 ± 0.03 µM. mdpi.com

Table 6: Cholinesterase Inhibitory Activity of Pyrrole Derivatives

Compound Target Enzyme Activity (IC₅₀) Reference
Compound 3o BChE 5.37 ± 0.36 µM frontiersin.org
Compound 3p BChE 1.71 ± 0.087 µM frontiersin.org
Compound 3s BChE 3.76 ± 0.25 µM frontiersin.org
Compounds 1-13 AChE 19.44 - 36.05 µM mdpi.com
Compounds 1-13 BChE 21.57 - 39.55 µM mdpi.com
Donepezil (Reference) BChE ~3.4 - 3.7 µM frontiersin.org

Medicinal Chemistry and Drug Discovery Applications of the 3 Amino 1 Methyl 1h Pyrrole 2 Carboxamide Scaffold

Scaffold Hopping and Bioisosteric Replacements

Scaffold hopping and bioisosteric replacement are key strategies in medicinal chemistry aimed at discovering novel drug candidates with improved properties by modifying the core structure of a known active compound. The 3-amino-1-methyl-1H-pyrrole-2-carboxamide scaffold can be considered a bioisosteric replacement for other five-membered heterocyclic rings, such as pyrazole (B372694), in the design of kinase inhibitors. For instance, the N-(1H-pyrazol-3-yl)pyrimidin-4-amine moiety has been utilized as a pharmacophore for targeting cyclin-dependent kinases (CDKs). nih.gov By replacing the pyrazole ring with a pyrrole-2-carboxamide core, medicinal chemists can explore new chemical space and potentially alter the selectivity and pharmacokinetic profile of the inhibitors. This approach allows for the generation of novel intellectual property and the development of compounds with enhanced efficacy or reduced off-target effects.

Lead Compound Identification and Optimization

The pyrrole-2-carboxamide scaffold has been instrumental in the identification and optimization of lead compounds for various therapeutic targets. A notable example is the development of inhibitors for Mycobacterial Membrane Protein Large 3 (MmpL3), a crucial transporter for mycolic acids in Mycobacterium tuberculosis. Through a structure-guided design strategy, novel MmpL3 inhibitors with a pyrrole-2-carboxamide scaffold were identified. nih.gov The initial lead compound showed weak activity, but subsequent optimization by exploring substituents on the pyrrole (B145914) ring and the carboxamide moiety led to the discovery of potent anti-tuberculosis agents. nih.gov This process of iterative design, synthesis, and biological evaluation is a cornerstone of lead optimization in drug discovery.

Another example is the discovery of pyrrolamides as inhibitors of DNA gyrase B (GyrB) and topoisomerase IV (ParE), essential bacterial enzymes. A pyrrolamide derivative, 3,4-dichloro-N-((3S,4R)-1-(6-(2-hydroxypropan-2-yl)pyridazin-3-yl)-3-methoxypiperidin-4-yl)-5-methyl-1H-pyrrole-2-carboxamide, demonstrated exceptional antibacterial efficacy against drug-resistant bacteria. nih.gov This highlights the potential of the pyrrole-2-carboxamide scaffold in identifying lead compounds to combat antimicrobial resistance.

Combinatorial Chemistry and Library Synthesis for Drug Discovery

Combinatorial chemistry and the synthesis of compound libraries are powerful tools for accelerating the drug discovery process. The this compound scaffold is well-suited for these approaches due to its synthetic tractability. Libraries of 5-methyl-2-carboxamidepyrrole-based molecules have been designed and synthesized to target microsomal prostaglandin (B15479496) E2 synthase-1 (mPGES-1), an enzyme implicated in inflammation and cancer. nih.gov By systematically varying the substituents on the pyrrole core, researchers can generate a diverse collection of compounds for high-throughput screening.

Similarly, a novel set of pyrido[1,2-a]pyrrolo[2,3-d]pyrimidines with terminal carboxamide fragments was designed and synthesized to identify inhibitors of the main protease (Mpro) of SARS-CoV-2. nih.govrsc.org This library-based approach led to the discovery of potent antiviral compounds, demonstrating the utility of the carboxamide-functionalized pyrrole scaffold in rapidly identifying hits against emerging viral threats. nih.govrsc.org

Structure-Activity Relationship (SAR) Studies for Potency and Selectivity

Structure-activity relationship (SAR) studies are crucial for understanding how the chemical structure of a compound influences its biological activity. For the pyrrole-2-carboxamide scaffold, SAR studies have provided valuable insights for optimizing potency and selectivity. In the development of MmpL3 inhibitors, it was found that attaching phenyl and pyridyl groups with electron-withdrawing substituents to the pyrrole ring, along with bulky substituents on the carboxamide, significantly improved anti-tuberculosis activity. nih.gov Furthermore, replacing the pyrrole hydrogen with a methyl group reduced activity, indicating the importance of this hydrogen for target binding. nih.gov

In the context of kinase inhibitors, small modifications to the 3-amino-1H-pyrazole scaffold, a bioisostere of the 3-aminopyrrole scaffold, had significant effects on selectivity. nih.gov For instance, the introduction of an amide moiety instead of an ester linkage was not tolerated and resulted in inactive compounds. nih.gov These detailed SAR studies guide the rational design of more potent and selective drug candidates.

A SAR study on 2-amino-1-benzyl-4,5-diphenyl-1H-pyrrole-3-carbonitrile derivatives as metallo-β-lactamase (MBL) inhibitors revealed that the 3-carbonitrile group, the vicinal 4,5-diphenyl groups, and the N-benzyl side chain of the pyrrole are important for inhibitory potency. nih.gov N-acylation of the 2-amino group led to the discovery of potent IMP-1 inhibitors. nih.gov

Design of Targeted Therapeutic Agents

The versatility of the this compound scaffold has been exploited in the design of a wide range of targeted therapeutic agents, particularly in the areas of anti-infective and antineoplastic drug discovery.

The pyrrole-2-carboxamide scaffold is a key component of several classes of anti-infective agents. Pyrrolamides, which are natural products containing one or more pyrrole-2-carboxamide units, exhibit antibacterial, antiviral, and antitumor effects. nih.gov These compounds often bind to specific DNA sequences. nih.gov

Antibacterial Agents: As previously mentioned, derivatives of pyrrole-2-carboxamide have been developed as potent inhibitors of MmpL3 in Mycobacterium tuberculosis. nih.gov Compound 32 from this series displayed excellent activity against drug-resistant tuberculosis. nih.gov The general structure-activity relationships for these MmpL3 inhibitors are summarized in the table below.

R1 Substituent on PyrroleR2 Substituent on CarboxamideAnti-TB Activity (MIC)
Phenyl with electron-withdrawing groupsBulky groups (e.g., adamantyl)Potent (<0.016 µg/mL)
Pyridyl with electron-withdrawing groupsBulky groups (e.g., adamantyl)Potent (<0.016 µg/mL)
Phenyl with electron-donating groupsSmall groupsWeak

Antiviral Agents: The carboxamide fragment linked to a pyrrole or a bioisosteric core has been a successful strategy for developing antiviral agents. For instance, a series of pyrido[1,2-a]pyrrolo[2,3-d]pyrimidine-2-carboxamides were synthesized and evaluated for their activity against SARS-CoV-2. nih.govrsc.org The benzodioxan derivative 29 from this series showed very potent anti-SARS-CoV-2 activity. nih.gov Amino acids and peptides are also important building blocks for antiviral agents, and the carboxamide bond is a key feature of these molecules. nih.gov

The this compound scaffold is a prominent feature in the design of anticancer agents, particularly kinase inhibitors. Dysregulation of protein kinases is a hallmark of many cancers, making them attractive targets for therapeutic intervention.

Kinase Inhibitors: The 2-oxo-indoline scaffold, which can be considered a bioisostere of the pyrrole-2-carboxamide, is strongly associated with anticancer activity through the inhibition of cyclin-dependent kinases (CDKs) and receptor tyrosine kinases (RTKs). researchgate.net Derivatives of 3-amino-1H-pyrazole, a close analog of 3-aminopyrrole, have been developed as potent inhibitors of CDK16, a member of the understudied PCTAIRE family of kinases. nih.govnih.gov Optimization of a promiscuous inhibitor led to compound 43d , which exhibited high cellular potency for CDK16. nih.govnih.gov

The pyrrole moiety is also present in a broad number of drugs with anticancer profiles. nih.gov For example, 5-methyl-2-carboxamidepyrrole-based compounds have been developed as dual inhibitors of microsomal prostaglandin E2 synthase-1 (mPGES-1) and soluble epoxide hydrolase (sEH), both of which are implicated in cancer. nih.gov

A series of 3-amino-N-phenyl-1H-indazole-1-carboxamides, which share structural similarities with the 3-amino-1H-pyrrole-2-carboxamide scaffold, have demonstrated interesting antiproliferative activity against a panel of human cancer cell lines. nih.gov The most active compounds from this series inhibited cell growth at sub-micromolar concentrations. nih.gov

The table below summarizes some of the kinase targets and the corresponding inhibitory activities of pyrrole-carboxamide and related scaffolds.

ScaffoldKinase TargetKey CompoundPotency
3-Amino-1H-pyrazole-basedCDK1643d EC50 = 33 nM
5-Methyl-2-carboxamidepyrrole-basedmPGES-11f, 2b, 2c, 2d Low micromolar IC50
3-Amino-N-phenyl-1H-indazole-1-carboxamide-10d, 10e < 1 µM

Other Anticancer Mechanisms: In addition to kinase inhibition, pyrrole-3-carboxamide derivatives have been reported as inhibitors of the enhancer of zeste homologue 2 (EZH2), a histone methyltransferase that is overexpressed in various cancers. rsc.org Compound DM-01 from this series showed powerful inhibition of EZH2 and reduced the cellular levels of H3K27me3, a downstream epigenetic mark. rsc.org

Lack of Available Research Data for this compound as an Anti-inflammatory Agent

Following a comprehensive search of scientific literature and research databases for information specifically concerning the anti-inflammatory properties of the chemical compound this compound, it has been determined that there is no available published research or data on this specific application.

The user's request for an article detailing the medicinal chemistry and drug discovery applications of the this compound scaffold as an anti-inflammatory agent cannot be fulfilled at this time due to the absence of relevant scientific findings. The strict adherence to the provided outline, which focuses solely on this compound and its anti-inflammatory applications, precludes the inclusion of information on other related pyrrole derivatives or different biological activities.

While the broader class of pyrrole-containing compounds has been investigated for various pharmacological activities, including anti-inflammatory effects, research specifically identifying and detailing the anti-inflammatory potential, mechanisms of action, and structure-activity relationships of this compound is not present in the accessible scientific domain. Therefore, the generation of a scientifically accurate and informative article as per the user's instructions is not possible without the foundational research data.

Chemical Biology Applications and Advanced Research Directions

Probes for Biological Pathways

While specific applications of 3-Amino-1-methyl-1H-pyrrole-2-carboxamide as a biological probe are not extensively documented, the broader class of pyrrole-containing heterocyclic compounds is increasingly being utilized in the design of fluorescent probes to investigate biological pathways. The pyrrole (B145914) scaffold can be incorporated into larger molecular structures that exhibit environmentally sensitive fluorescence, allowing for the visualization of specific ions, enzymes, or cellular environments. The amino and carboxamide groups on the pyrrole ring offer convenient handles for the attachment of fluorophores and targeting moieties, enabling the development of probes with high specificity and sensitivity.

Development of Chemical Tools for Target Validation

A crucial step in drug discovery is the validation of biological targets. Pyrrole-2-carboxamide derivatives have emerged as valuable chemical tools for this purpose, primarily by acting as potent and selective inhibitors of specific enzymes. By observing the physiological effects of inhibiting a target enzyme with a small molecule, researchers can gain insights into the enzyme's role in disease pathways.

For instance, various pyrrole-3-carboxamide derivatives have been synthesized and identified as potent and selective inhibitors of Janus kinase 2 (JAK2), a key enzyme in signaling pathways that regulate cell growth and proliferation. nih.gov These compounds have demonstrated significant tumor growth inhibition in preclinical models, thereby validating JAK2 as a therapeutic target for myeloproliferative disorders. nih.gov

In another example, a series of pyrrole-2-carboxamide derivatives were designed as inhibitors of the Mycobacterial Membrane Protein Large 3 (MmpL3). nih.govscilit.comacs.orgnih.gov These compounds showed potent activity against drug-resistant tuberculosis, and their target was confirmed by measuring their potency against M. smegmatis expressing wild-type and mutated versions of the mmpL3 gene. nih.govnih.gov This research validates MmpL3 as a critical target for the development of new anti-tubercular agents. nih.govnih.gov

Derivative ClassTarget EnzymeTherapeutic AreaKey Findings
Pyrrole-3-carboxamidesJanus Kinase 2 (JAK2)CancerPotent and orally bioavailable inhibitors with significant tumor growth inhibition. nih.gov
Pyrrole-2-carboxamidesMycobacterial Membrane Protein Large 3 (MmpL3)TuberculosisPotent activity against drug-resistant strains, validating MmpL3 as a target. nih.govscilit.comnih.gov

Conjugates for Targeted Delivery (e.g., DNA-alkylating agents)

The targeted delivery of cytotoxic agents to cancer cells is a leading strategy in oncology to enhance efficacy and reduce off-target toxicity. The pyrrole-2-carboxamide scaffold is a component of pyrrole-imidazole polyamides, which are synthetic molecules designed to bind to specific DNA sequences. nih.gov By conjugating these DNA-binding moieties to DNA-alkylating agents, it is possible to direct the cytotoxic payload to the DNA of cancer cells, leading to cell death.

These conjugates have shown promise in preclinical studies, demonstrating sequence-specific DNA alkylation and potent anticancer activity. The ability to program the DNA-binding specificity of the pyrrole-imidazole polyamide carrier allows for the targeting of genes that are critical for cancer cell survival and proliferation.

Emerging Applications in Chemical Biology

The versatility of the pyrrole-2-carboxamide scaffold continues to drive the discovery of new applications in chemical biology. Researchers are exploring its use in the development of novel antibacterial, antiviral, and anticancer agents. mdpi.comnih.gov The ability to readily modify the pyrrole ring and its substituents allows for the fine-tuning of biological activity and pharmacokinetic properties. mdpi.com

For example, recent studies have focused on developing pyrrolamide-type inhibitors of GyrB/ParE with broad-spectrum antibacterial efficacy. mdpi.com Additionally, pyrrole derivatives are being investigated as inhibitors of enzymes involved in viral replication and as modulators of protein-protein interactions that are critical for cancer progression. nih.govrsc.org

Future Perspectives in Pyrrole-2-carboxamide Research

The future of research on pyrrole-2-carboxamides in chemical biology is promising. Advances in synthetic chemistry will enable the creation of more complex and diverse libraries of these compounds, facilitating the discovery of molecules with novel biological activities. alliedacademies.org The integration of computational modeling and high-throughput screening will accelerate the identification of lead compounds for various therapeutic targets. rsc.org

Furthermore, the development of pyrrole-2-carboxamide-based probes and chemical tools with enhanced properties, such as improved cell permeability and in vivo stability, will provide deeper insights into complex biological processes. As our understanding of the molecular basis of diseases grows, the rational design of pyrrole-2-carboxamide derivatives will play an increasingly important role in the development of the next generation of therapeutics and research tools.

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 3-Amino-1-methyl-1H-pyrrole-2-carboxamide, and how do reaction conditions influence yield?

  • Methodological Answer : The compound can be synthesized via condensation reactions, similar to Surugapyrrole A, where 1-hydroxy-4-methyl-1H-pyrrole-2-carboxylic acid is condensed with β-alanine derivatives under reflux in anhydrous solvents (e.g., dichloromethane) . Reaction optimization should focus on temperature control (40–60°C) and stoichiometric ratios of reactants to minimize side products. Catalysts like DCC (dicyclohexylcarbodiimide) may enhance coupling efficiency. Post-synthesis purification via column chromatography (silica gel, ethyl acetate/hexane gradient) is critical for isolating high-purity products .

Q. Which analytical techniques are most reliable for characterizing the structure and purity of this compound?

  • Methodological Answer : Use a combination of ESI-MS (Electrospray Ionization Mass Spectrometry) to confirm molecular weight (e.g., observed [M+1]⁺ peaks) and ¹H/¹³C NMR for structural elucidation. For purity assessment, HPLC with a C18 column (acetonitrile/water mobile phase) is recommended. Differential Scanning Calorimetry (DSC) can verify melting points (e.g., mp 133–134°C for analogs) .

Q. How should researchers address solubility challenges during in vitro assays?

  • Methodological Answer : Due to moderate aqueous solubility, dissolve the compound in DMSO (≤1% v/v) for stock solutions. For biological assays, use co-solvents like PEG-400 or cyclodextrin derivatives to enhance solubility while maintaining biocompatibility. Centrifugation (10,000 rpm, 10 min) post-dissolution removes undissolved particulates .

Advanced Research Questions

Q. How can researchers resolve contradictions in spectral data for derivatives of this compound?

  • Methodological Answer : Discrepancies in NMR or MS data (e.g., unexpected peaks or fragmentation patterns) may arise from tautomerism or residual solvents. Perform deuterium exchange experiments to identify labile protons and use high-resolution MS (HRMS) to distinguish between isobaric species. Cross-validate findings with computational tools (e.g., Gaussian for DFT-based NMR prediction) .

Q. What strategies are effective for optimizing regioselectivity in electrophilic substitutions on the pyrrole ring?

  • Methodological Answer : Direct substitutions on the electron-rich pyrrole ring require careful control of reaction conditions. Use directing groups (e.g., carboxamide at position 2) to guide electrophiles to position 4 or 5. For halogenation, employ NIS (N-iodosuccinimide) in acetic acid at 0°C to favor mono-substitution. Monitor progress via TLC and LC-MS to halt reactions at optimal conversion .

Q. How do pH and temperature affect the stability of this compound in long-term storage?

  • Methodological Answer : Stability studies show degradation via hydrolysis of the carboxamide group under acidic (pH < 3) or basic (pH > 9) conditions. Store lyophilized samples at −20°C in argon-filled vials to prevent oxidation. For aqueous formulations, maintain pH 6–7 and add stabilizers like ascorbic acid (0.1% w/v) .

Q. What computational methods are suitable for predicting the biological activity of novel analogs?

  • Methodological Answer : Combine molecular docking (AutoDock Vina) to assess binding affinity with target proteins (e.g., kinases) and MD (Molecular Dynamics) simulations (AMBER or GROMACS) to evaluate stability of ligand-receptor complexes. QSAR models trained on pyrrole-carboxamide datasets can prioritize analogs with predicted IC₅₀ values <10 μM .

Data Interpretation and Conflict Mitigation

Q. How should researchers reconcile discrepancies between theoretical and experimental logP values?

  • Methodological Answer : Experimental logP (e.g., via shake-flask method) may deviate from computational predictions (e.g., ChemAxon) due to ionization or aggregation. Validate experimental conditions by measuring logP at multiple pH levels and using orthogonal methods like reverse-phase HPLC retention time correlation .

Q. What approaches validate the proposed mechanism of action in enzyme inhibition studies?

  • Methodological Answer : Use kinetic assays (e.g., Michaelis-Menten plots) to determine inhibition constants (Kᵢ) and mode (competitive/non-competitive). SPR (Surface Plasmon Resonance) or ITC (Isothermal Titration Calorimetry) provide direct binding affinity data. Confirm target engagement via CRISPR knock-out models or photoaffinity labeling .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.